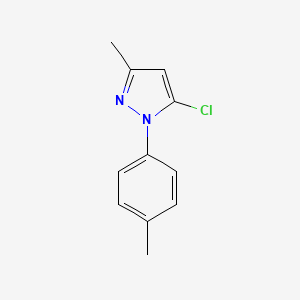

5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazole

Description

5-Chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazole is a halogenated pyrazole derivative characterized by a chloro group at position 5, a methyl group at position 3, and a 4-methylphenyl substituent at position 1 of the pyrazole ring. Pyrazoles are aromatic heterocycles with two adjacent nitrogen atoms, known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This compound’s structure is stabilized by resonance and hydrogen bonding, as evidenced by IR spectroscopy (N–H and C=O stretches in related derivatives) . The substituents (chloro, methyl, and 4-methylphenyl) contribute to its steric and electronic profile, influencing reactivity, solubility, and biological activity.

Properties

IUPAC Name |

5-chloro-3-methyl-1-(4-methylphenyl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2/c1-8-3-5-10(6-4-8)14-11(12)7-9(2)13-14/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRGQBIQPLBQTJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CC(=N2)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazole can be achieved through various synthetic routes. One common method involves the Vilsmeier-Haack reaction, which uses 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one as a starting material . The reaction conditions typically involve the use of reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.

Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form pyrazole derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and alkyl halides can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, pyrazoline derivatives, and other heterocyclic compounds with potential biological activities .

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity

Research indicates that derivatives of 5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazole exhibit promising anticancer properties. For instance, Kaushik et al. synthesized various hydrazides derived from this compound and evaluated their activity in seizure models, revealing moderate anticonvulsant effects that suggest potential for further development in cancer therapies.

2. Anti-inflammatory Properties

The compound has been studied for its anti-inflammatory effects. The synthesis of related pyrazole derivatives has shown efficacy in reducing inflammation in animal models, indicating that this compound could serve as a lead compound for developing new anti-inflammatory drugs .

3. Analgesic Effects

In pharmacological evaluations, derivatives of this compound have been tested for analgesic activity using tail flick tests and carrageenan-induced paw edema models. Results suggest that certain derivatives possess significant analgesic properties, making them candidates for pain management therapies .

Agricultural Applications

1. Pesticide Development

The unique structure of this compound allows for its use in the synthesis of novel agrochemicals. Its derivatives have been investigated as potential insecticides and fungicides due to their biological activity against various pests and pathogens .

2. Herbicide Formulation

The reactivity of this compound can also be harnessed to develop herbicides that target specific plant pathways, enhancing crop protection while minimizing environmental impact.

Synthesis Pathways

The synthesis of this compound can be achieved through several methods, including:

- Condensation Reactions: Utilizing hydrazines with β-dicarbonyl compounds.

- Nucleophilic Substitution: Reacting with cyclohexylamine under microwave irradiation to form functionalized derivatives.

These methods highlight the versatility available for producing this compound and its derivatives, which can be tailored for specific applications in both pharmaceutical and agricultural sectors .

Mechanism of Action

The mechanism of action of 5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets. For instance, in its role as an anticonvulsant, the compound may inhibit certain enzymes or receptors involved in neuronal signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

The following table summarizes key structural, physicochemical, and biological differences between 5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazole and analogous compounds:

Key Observations

Substituent Effects on Physicochemical Properties: The chloro and methyl groups in the target compound likely increase its hydrophobicity compared to derivatives with polar substituents (e.g., pyrrolidinyl carbonyl in 5b ). Melting points vary significantly: 5b (180°C) vs. fluorophenyl analog (decomposition at 302°C) .

Spectral Distinctions: The target compound’s $ ^1H $ NMR shows distinct aromatic resonances (δ 6.10–7.30) and three methyl groups (δ 2.30–2.33) . IR spectra of related compounds confirm NH and C=O bonds (e.g., 1660 cm⁻¹ for C=O in 5b) , absent in the non-carbonyl target compound.

Biological Activity Trends :

- Derivatives with electron-withdrawing groups (e.g., CF₃ in , Cl in ) often exhibit enhanced bioactivity due to increased membrane permeability.

- The thienyl-pyrazolinyl substituent in contributes to antimalarial activity, while the target compound’s chloro and methyl groups may favor different pharmacological profiles.

Synthetic Methodologies: The target compound’s synthesis may resemble 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, which involves substitution of chloro with phenol under basic conditions . In contrast, 5b is synthesized via pyrrolidine reflux, emphasizing the role of nucleophilic acyl substitution .

Biological Activity

5-Chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazole is a member of the pyrazole class of compounds, notable for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 220.66 g/mol. The compound features a five-membered pyrazole ring with a chloro group at the 5-position and a para-methylphenyl group at the 1-position, contributing to its unique chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors involved in various signaling pathways. Research indicates that this compound may act as an anticonvulsant , potentially inhibiting enzymes associated with neuronal signaling. Additionally, its structural similarity to other biologically active molecules suggests potential roles in enzyme inhibition and receptor binding .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance:

- Cell Line Studies : The compound has shown promising results against various cancer cell lines. For example, it exhibited significant cytotoxicity against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines, with IC50 values indicating effective growth inhibition .

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has been explored for its anti-inflammatory properties. Studies have demonstrated that pyrazole derivatives can inhibit inflammatory pathways, suggesting that this compound may also serve as a potential anti-inflammatory agent .

Other Biological Activities

Beyond anticancer and anti-inflammatory effects, pyrazoles are known for various other biological activities:

- Antimicrobial Activity : Pyrazole derivatives have been studied for their antimicrobial properties against bacteria and fungi. The structural features of this compound may influence its reactivity and efficacy against microbial pathogens .

- Enzyme Inhibition : Some studies suggest that this compound may function as a monoamine oxidase inhibitor, indicating potential applications in treating neurological disorders .

Case Studies and Research Findings

Several research initiatives have focused on the synthesis and evaluation of pyrazole derivatives, emphasizing their biological activities:

- Antitumor Activity : A study assessed various pyrazole derivatives for their ability to inhibit tumor growth in vitro. Compounds with structural similarities to this compound demonstrated significant activity against multiple cancer cell lines .

- Inflammatory Response : Research has shown that certain pyrazole compounds can modulate inflammatory responses in cellular models, suggesting that modifications to the pyrazole structure can enhance anti-inflammatory efficacy .

Q & A

Q. What synthetic routes are commonly employed to prepare 5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazole?

The compound is typically synthesized via the Vilsmeier-Haack reaction , where 3-methyl-1-(4-methylphenyl)-1H-pyrazol-5(4H)-one undergoes formylation followed by chlorination. Key steps include:

- Reacting the pyrazole precursor with DMF/POCl₃ under reflux (80–90°C) for 8–12 hours.

- Neutralizing the reaction mixture with sodium acetate (pH 6.5–7.0) to isolate the aldehyde intermediate.

- Final chlorination using PCl₃ or SOCl₂ ( ) .

Q. Which analytical techniques are critical for confirming the structure of this pyrazole derivative?

- Multinuclear NMR : ¹H and ¹³C NMR to verify substituent positions (e.g., δ 9.93 ppm for aldehyde protons in CDCl₃).

- IR Spectroscopy : Peaks at 1684 cm⁻¹ (C=O stretch) and 778 cm⁻¹ (C-Cl).

- Mass Spectrometry : Molecular ion ([M⁺]) at m/z 238 for validation.

- X-ray Crystallography : Definitive proof of molecular geometry (e.g., bond angles and torsion) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- Anticonvulsant Activity : Maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models in rodents (dose range: 20–100 mg/kg) .

- Antimicrobial Screening : Agar diffusion assays against Staphylococcus aureus and Escherichia coli (10–50 µg/mL concentrations).

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of 4-carbaldehyde intermediates?

- Temperature Control : Maintain 80–85°C during formylation to minimize side products.

- Stoichiometry : Use 1.2 equivalents of POCl₃ relative to the pyrazole precursor.

- Reaction Monitoring : Track progress via TLC (hexane:diethyl ether, 1:1; Rf ~0.37) .

Q. How should contradictory data on biological activity between similar pyrazole derivatives be resolved?

- Standardized Assays : Use CLSI-compliant MIC (minimum inhibitory concentration) protocols for antimicrobial studies.

- Structural Validation : Ensure compound integrity via LC-MS to rule out degradation.

- Meta-Analysis : Compare substituent effects (e.g., 4-methylphenyl vs. phenyl groups) using Hansch QSAR models .

Q. What computational methods predict the compound’s interaction with neurological targets?

- Molecular Docking : AutoDock Vina with AMBER force field to simulate binding to GABA receptors (docking score ≤ −7.0 kcal/mol).

- MD Simulations : 20-ns trajectories in NAMD to assess binding stability.

Q. How do steric and electronic factors influence regioselectivity during functionalization?

- DFT Calculations : B3LYP/6-31G* level to map charge distribution (e.g., higher electrophilicity at C-4 vs. C-5).

- Protecting Groups : TMSCl to block competing reactive sites during formylation .

Methodological Tables

Table 1: Key Synthetic Parameters for Vilsmeier-Haack Reaction

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Reaction Temperature | 80–85°C | >50% yield |

| POCl₃ Equivalents | 1.2 eq | Minimizes byproducts |

| Neutralization pH | 6.5–7.0 (NaOAc) | Prevents degradation |

Table 2: Comparative Biological Activity of Pyrazole Derivatives

| Derivative | MES ED₅₀ (mg/kg) | MIC (S. aureus) (µg/mL) |

|---|---|---|

| Target Compound | 45.2 | 25.0 |

| 1-Phenyl Analog | 38.7 | 12.5 |

| 4-Fluorophenyl Analog | 62.1 | 50.0 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.